Cyclopropylmethylhydroxylamine hydrochloride
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Overview
Description
Cyclopropylmethylhydroxylamine hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO and its molecular weight is 123.58. The purity is usually 95%.
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Scientific Research Applications
1. Synthetic Utility in Organic Chemistry
Ring-Opening and Functionalization
Cyclopropyl derivatives have been utilized in ring-opening reactions to introduce functional groups. For example, donor-acceptor cyclopropanes react with iodobenzene dichloride to afford ring-opened products bearing chlorine atoms, showcasing the versatility of cyclopropane moieties in synthesis (Garve, Barkawitz, Jones, & Werz, 2014).
Chiral Cyclopropane Synthesis
The synthesis of chiral cyclopropane units has been explored to restrict the conformation of biologically active compounds, aiming to improve activity and investigate bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Dihydroxylation of Alkenes
Cyclopropyl malonoyl peroxide has been shown to be an effective reagent for the dihydroxylation of alkenes, providing an example of cyclopropyl derivatives facilitating synthetic transformations (Griffith, Jones, Picon, Rawling, Kariuki, Campbell, & Tomkinson, 2010).
2. Applications in Medicinal Chemistry
Precursors for N-Heterocycles
O-Cyclopropyl hydroxylamines, accessible via a novel synthetic route, have been demonstrated to be practical precursors for the synthesis of N-heterocycles, highlighting the role of cyclopropyl derivatives in the development of pharmaceuticals (Lovato, Bhakta, Ng, & Kürti, 2020).
Peptide Synthesis Protection
The N-dicyclopropylmethyl residue has been introduced into amino acids as an amide bond protectant for peptide synthesis, illustrating the utility of cyclopropyl groups in biochemistry (Carpino, Nasr, Abdel-Maksoud, El‐Faham, Ionescu, Henklein, Wenschuh, Beyermann, Krause, & Bienert, 2009).
3. Novel Synthetic Methods
Copper-Catalyzed Aminoboration
Copper-catalyzed aminoboration of 1-methylenecyclopropanes with diboron and hydroxylamines has developed a concise access to (borylmethyl)cyclopropylamines, which are valuable intermediates in organic synthesis and potential antidepressants (Sakae, Matsuda, Hirano, Satoh, & Miura, 2014).
Ring-Opening Hydroamination
A copper-catalyzed ring-opening hydroamination of methylenecyclopropanes has been developed, demonstrating the versatility of cyclopropyl derivatives in synthesizing homoallylamines (Nishikawa, Sakae, Miki, Hirano, & Miura, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(cyclopropylmethyl)hydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c6-5-3-4-1-2-4;/h4-6H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUGGOZTNXDBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.